Bismuth Ferrite Garnet (Bi3Fe5O12) Sputtering Targets

Description

Bismuth Ferrite Garnet (Bi₃Fe₅O₁₂) is a magneto-optic (MO) material renowned for its exceptional Faraday rotation, a critical property for applications in optical isolators, magnetic sensors, and integrated photonics . Synthesized via RF magnetron sputtering, Bi₃Fe₅O₁₂ thin films are deposited using ceramic sputtering targets composed of stoichiometric oxide mixtures . The substitution of bismuth (Bi) into the garnet lattice enhances Faraday rotation by up to two orders of magnitude compared to yttrium iron garnet (YIG, Y₃Fe₅O₁₂), making it ideal for high-performance MO devices .

These limitations necessitate advanced engineering, such as multilayer heterostructures combining Bi₃Fe₅O₁₂ with other garnets (e.g., Bi₂Dy₁Fe₄Ga₁O₁₂) to optimize magnetic and optical properties . Post-deposition annealing at ~630°C is critical for crystallization and achieving smooth, microcrack-free interfaces .

Properties

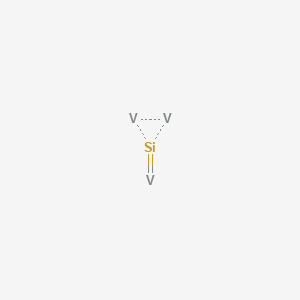

Molecular Formula |

SiV3 |

|---|---|

Molecular Weight |

180.910 g/mol |

InChI |

InChI=1S/Si.3V |

InChI Key |

VKTGMGGBYBQLGR-UHFFFAOYSA-N |

Canonical SMILES |

[Si]=[V].[V].[V] |

Origin of Product |

United States |

Preparation Methods

Vanadium silicide can be synthesized through various methods, including:

High-Temperature Synthesis: This involves melting a stoichiometric mixture of elemental vanadium and silicon in an inert atmosphere.

Thin-Film Synthesis: This method involves the deposition of vanadium on silicon substrates followed by annealing.

Industrial Production: Industrially, vanadium silicide can be produced through carbothermic reduction of vanadium oxide, which is a scalable method suitable for large-scale production.

Chemical Reactions Analysis

Vanadium silicide undergoes various chemical reactions, including:

Oxidation: When exposed to oxygen at high temperatures, vanadium silicide forms vanadium oxides and silicon dioxide.

Substitution: In certain conditions, vanadium silicide can undergo substitution reactions where silicon atoms are replaced by other elements.

Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The major products formed depend on the specific reaction conditions but typically include vanadium oxides, silicon dioxide, and elemental vanadium and silicon .

Scientific Research Applications

Introduction to Bismuth Ferrite Garnet Sputtering Targets

Bismuth Ferrite Garnet, specifically the compound Bismuth Iron Garnet (Bi₃Fe₅O₁₂), is a material of significant interest in various scientific and technological applications due to its unique magnetic, optical, and ferroelectric properties. The sputtering targets made from this compound are utilized in thin film deposition processes, which are essential for the fabrication of advanced materials in fields such as electronics, optics, and magnetics.

Properties of Bismuth Ferrite Garnet

Bismuth Ferrite Garnet exhibits several notable characteristics:

- Magnetic Properties : It has a high magnetic permeability and low spin-wave damping, making it suitable for magnonic applications and devices that require efficient magnetic performance .

- Optical Characteristics : The material shows significant Faraday rotation, which is beneficial for magneto-optic devices. Its optical transparency allows it to be used in various optical applications .

- Ferroelectric Behavior : This compound displays spontaneous electric polarization that can be reversed by an external electric field, making it valuable in electronic applications .

Magneto-Optic Devices

Bismuth Ferrite Garnet is extensively used in the production of magneto-optic devices such as optical switches and modulators. The high Faraday rotation observed in these materials allows for effective light manipulation, which is critical in telecommunications and data processing technologies .

Data Storage Solutions

The unique properties of Bismuth Ferrite Garnet make it suitable for applications in data storage media. Thin films deposited from these sputtering targets can enhance the performance of magnetic storage devices by improving data retrieval speeds and storage densities .

Spintronics

In the emerging field of spintronics, Bismuth Ferrite Garnet is being explored for its ability to manipulate spin currents through electric fields. This capability can lead to the development of faster and more energy-efficient electronic devices .

High-Temperature Applications

Due to its thermal stability, Bismuth Ferrite Garnet can be employed in environments that require materials to withstand high temperatures without degradation. This makes it ideal for aerospace and automotive applications where reliability under extreme conditions is crucial .

Sensors

The piezoelectric properties of Bismuth Ferrite Garnet allow it to be used in sensors that convert mechanical stress into electrical signals. These sensors are vital in various industrial applications, including pressure sensors and accelerometers .

Case Study 1: Magneto-Optic Thin Films

Research conducted on the sputtering of Bi₃Fe₅O₁₂ thin films revealed enhanced magneto-optic properties when a protective bismuth oxide layer was applied during the deposition process. This two-layer structure demonstrated a two-fold increase in Faraday rotation compared to single-layer films without the protective layer, indicating significant improvements in performance metrics for optical applications .

Case Study 2: Spintronic Devices

A study on the integration of Bismuth Ferrite Garnet into spintronic devices showed that its unique magnetoelectric coupling at room temperature could be harnessed to control magnetic states using electric fields. This advancement holds promise for developing next-generation memory devices with improved efficiency and speed .

Comparative Data Table

| Property | Bismuth Ferrite Garnet (Bi₃Fe₅O₁₂) | Other Magnetic Materials |

|---|---|---|

| Magnetic Permeability | High | Varied |

| Faraday Rotation | Significant | Lower |

| Thermal Stability | Excellent | Moderate |

| Ferroelectric Behavior | Present | Varies |

| Application Suitability | Wide (optics, electronics, sensors) | Limited |

Mechanism of Action

The mechanism by which vanadium silicide exerts its effects is primarily through its superconducting properties. In the A15 phase, vanadium silicide exhibits superconductivity due to the formation of Cooper pairs of electrons, which move through the lattice without resistance. The molecular targets and pathways involved include the interaction of vanadium and silicon atoms in a specific crystalline arrangement that facilitates superconductivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Yttrium Iron Garnet (Y₃Fe₅O₁₂, YIG)

YIG is a benchmark MO material with a cubic garnet structure. Unlike Bi₃Fe₅O₁₂, YIG exhibits low optical absorption and excellent microwave properties, making it suitable for circulators and resonators . However, its Faraday rotation (~0.03–0.1 deg/µm at 532 nm) is significantly lower than Bi₃Fe₅O₁₂ (~1–3 deg/µm) . YIG’s magnetic anisotropy is easier to control, enabling integration into high-frequency devices without the need for complex multilayer designs .

Key Data:

| Property | Y₃Fe₅O₁₂ (YIG) | Bi₃Fe₅O₁₂ |

|---|---|---|

| Faraday Rotation (532 nm) | 0.03–0.1 deg/µm | 1–3 deg/µm |

| Optical Absorption | Low | High |

| Magnetic Anisotropy | Tunable | Limited/uniaxial |

| Applications | Microwave devices | MO isolators, sensors |

Bismuth-Substituted Garnets (e.g., Bi₂Dy₁Fe₄Ga₁O₁₂, Bi₁.₈Lu₁.₂Fe₃.₆Al₁.₄O₁₂)

These garnets incorporate rare-earth (Dy, Lu) and transition-metal (Ga, Al) substitutions to tailor magnetic behavior. For example:

- Bi₂Dy₁Fe₄Ga₁O₁₂ : Exhibits perpendicular magnetization and strong uniaxial anisotropy, enabling exchange-coupled multilayers with Bi₃Fe₅O₁₂ to enhance coercivity and Faraday rotation .

- Bi₁.₈Lu₁.₂Fe₃.₆Al₁.₄O₁₂ : Features in-plane magnetization and low coercivity, serving as a magneto-soft layer in trilayer structures .

In SD3-type trilayers (Bi₂Dy₁Fe₄Ga₁O₁₂/Bi₃Fe₅O₁₂:Dy₂O₃/Bi₂Dy₁Fe₄Ga₁O₁₂), Faraday rotation at remnant magnetization is 2.5× higher than in YIG-based structures, with a coercive field of 240 Oe . However, these materials require precise annealing (630–700°C) to avoid phase separation .

Bismuth Ferrite Perovskite (BiFeO₃)

BiFeO₃, a perovskite multiferroic, differs structurally and functionally from garnets. It exhibits simultaneous ferroelectricity and magnetism but suffers from high leakage currents and a narrow bandgap (~2.7 eV) . While BiFeO₃ is explored for spintronics and photovoltaics, its MO performance is inferior to Bi₃Fe₅O₁₂. Doping (e.g., Gd, La) can modulate its bandgap but introduces lattice distortions and multi-phase impurities .

Lutetium- and Gallium-Modified Garnets (e.g., Bi₀.₉Lu₁.₈₅Y₀.₂₅Fe₄.₀Ga₁O₁₂)

Ga/Al substitution in garnets reduces net magnetization by diluting Fe³⁺ in octahedral/tetrahedral sites, improving transparency. For instance, Bi₀.₉Lu₁.₈₅Y₀.₂₅Fe₄.₀Ga₁O₁₂ films show reduced optical absorption while retaining moderate Faraday rotation (~1.5 deg/µm) . These materials are suited for hybrid MO-photonic devices but require co-sputtering with Bi₃Fe₅O₁₂ to balance performance .

Biological Activity

Bismuth Ferrite Garnet (Bi3Fe5O12), commonly referred to as BFO, is a compound that exhibits unique biological activities alongside its well-known physical properties. This article delves into the biological implications of BFO, particularly focusing on its potential applications in biomedical fields, including drug delivery systems, biosensing, and photocatalytic degradation of pollutants.

Overview of Bismuth Ferrite Garnet

Bismuth Ferrite Garnet is a member of the garnet family and is characterized by its ferroelectric and magnetic properties. It has garnered attention for its applications in electronics and photonics due to its electro-optical characteristics. However, recent studies have highlighted its biological activity, particularly in photocatalysis and as a potential agent in various biomedical applications.

Biological Applications

1. Photocatalytic Activity

BFO exhibits significant photocatalytic activity under visible light, making it a candidate for environmental remediation. Research indicates that BFO nanoparticles can effectively degrade organic pollutants such as methylene blue (MB) and Congo red dyes. For instance, Fatima et al. demonstrated that co-doping with lanthanum and manganese enhances the photocatalytic efficiency of BFO, achieving up to 44% degradation of MB over 180 minutes under visible light irradiation . The mechanisms behind this efficiency are attributed to reduced particle size, increased surface area, and lower recombination rates of charge carriers.

2. Antimicrobial Properties

Recent studies have suggested that BFO possesses antimicrobial properties, which could be harnessed for medical applications. The compound's ability to generate reactive oxygen species (ROS) under light exposure contributes to its effectiveness against various bacterial strains. This property can be particularly useful in developing antimicrobial coatings for medical devices or surfaces .

3. Drug Delivery Systems

The unique ferroelectric properties of BFO allow for the development of advanced drug delivery systems that can respond to external stimuli such as electric fields. This responsiveness can potentially enhance the targeting and release profiles of therapeutic agents, leading to more effective treatments with reduced side effects .

Table 1: Summary of Biological Activities of Bi3Fe5O12

Detailed Research Findings

Photocatalytic Mechanisms

The photocatalytic activity of BFO is largely governed by its band gap energy and the generation of electron-hole pairs upon light excitation. Studies have shown that the incorporation of dopants can significantly influence these properties, enhancing the material's efficiency in degrading organic pollutants .

Antimicrobial Mechanisms

The antimicrobial action is primarily mediated through the production of ROS when BFO is illuminated. These reactive species can damage cellular components in bacteria, leading to cell death. The effectiveness varies with different bacterial strains and environmental conditions, highlighting the need for further research to optimize these interactions .

Q & A

Q. What are the key considerations when designing sputtering processes for Bi₃Fe₅O₁₂ thin films?

Sputtering Bi₃Fe₅O₁₂ requires careful selection of target composition and deposition parameters. Mixed-powder targets (e.g., Bi and Fe oxides) allow stoichiometric control, while bulk ceramic targets demand high-density fabrication methods like spark plasma sintering . Plasma parameters (RF power, gas pressure) influence film uniformity, and substrate temperature affects crystallinity. Post-deposition annealing (500–700°C) is often necessary to crystallize the garnet phase, as as-deposited films may remain amorphous .

Q. How does sol-gel synthesis compare to sputtering for Bi₃Fe₅O₁₂ film preparation?

Sol-gel methods enable low-temperature synthesis (500–700°C) of single-phase Bi₃Fe₅O₁₂ with uniform microstructures, yielding rectangular magnetic hysteresis loops (saturation magnetization ~24.4 Gs). Sputtering, however, produces films with random grain orientations, leading to S-shaped hysteresis due to microstructural heterogeneity. Sol-gel is cost-effective for small-scale research, while sputtering offers scalability and compatibility with multilayer device integration .

Q. What characterization techniques are critical for assessing Bi₃Fe₅O₁₂ film quality?

- Structural : XRD for phase purity; FESEM/TEM for microstructure analysis (e.g., grain size, orientation).

- Magnetic : VSM for hysteresis loops (saturation magnetization, coercivity).

- Optical : Spectroscopic ellipsometry for refractive index (n) and absorption coefficient (α) determination . Discrepancies in magnetic data (e.g., rectangular vs. S-shaped loops) often arise from microstructural variations, necessitating cross-correlation between techniques .

Advanced Research Questions

Q. How can co-sputtering techniques optimize the stoichiometry and magneto-optical properties of Bi₃Fe₅O₁₂ films?

Co-sputtering with Dy₂O₃ or other garnets (e.g., Bi₂Dy₁Fe₄Ga₁O₁₂) enhances Faraday rotation (up to 8.8°/µm at 532 nm) while reducing absorption. Adjusting target power ratios and annealing conditions (540–650°C) refines stoichiometry. For example, 75 vol.% Bi₃Fe₅O₁₂ + 25 vol.% Bi₂Dy₁Fe₄Ga₁O₁₂ co-sputtered films exhibit higher MO performance than single-target depositions .

Q. What methodologies resolve contradictions in magnetic hysteresis data between Bi₃Fe₅O₁₂ and other garnets?

Discrepancies in hysteresis (e.g., rectangular vs. S-shaped loops) stem from microstructural differences. Bi₃Fe₅O₁₂ films with uniform, rounded grains (sol-gel) show rectangular loops, while sputtered films with random orientations exhibit S-shaped loops. Cross-sectional TEM and FESEM analyses are critical to correlate microstructure with magnetic behavior . Additionally, phase impurities (e.g., secondary oxides) must be ruled out via XRD and EDX .

Q. How do deposition parameters influence the optical constants of Dy₂O₃-doped Bi₃Fe₅O₁₂ composite films?

Increasing Dy₂O₃ content (11–20 vol.%) reduces refractive index (n) due to dilution effects, while annealing at 600°C enhances crystallinity and MO performance. RF power adjustments (80–150 W) and argon pressure (2–5 mTorr) modulate film density and roughness, impacting absorption coefficients (α). For instance, Dy₂O₃-doped films show α ~10⁴ cm⁻¹ at 600 nm, lower than pure Bi₃Fe₅O₁₂ .

Q. What challenges exist in achieving single-phase Bi₃Fe₅O₁₂ films via RF magnetron sputtering?

Key challenges include:

- Target stoichiometry : Off-axis sputtering or composite targets are needed to compensate for Bi volatility .

- Crystallization : As-deposited films often require high-temperature annealing (>600°C), risking interfacial diffusion in multilayer devices .

- Phase purity : Impurities like Bi₂O₃ or Fe₃O₄ can form during sputtering, necessitating rigorous XRD and TEM validation .

Data Contradiction Analysis

Q. Why do reported Faraday rotation values for Bi₃Fe₅O₁₂ vary across studies?

Variations arise from differences in:

- Deposition methods : PLD yields higher rotation (~20°/µm at 750 nm) than sputtering (~8.8°/µm at 532 nm) due to better crystallinity .

- Doping : Dy₂O₃ addition alters Bi/Fe site occupancy, affecting MO response .

- Measurement wavelength : Faraday rotation peaks in green (532 nm) and near-infrared (750 nm) ranges, requiring standardized testing protocols .

Methodological Recommendations

- Target Fabrication : Use mixed-oxide powder targets for compositional flexibility; validate density (>95%) via sintering .

- Annealing Optimization : Employ rapid thermal annealing (RTA) to minimize interlayer diffusion in device stacks .

- Phase Validation : Combine XRD with Rietveld refinement and TEM to detect secondary phases (e.g., BiFeO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.